Oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate)
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Overview
Description
Oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate) is a chemical compound with the molecular formula C24H42N4O8. It is a derivative of oxalic acid and is known for its unique structural features, including the spirocyclic framework and tert-butyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate) typically involves the reaction of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate with oxalic acid. The reaction is carried out under inert atmosphere conditions, usually at low temperatures (2-8°C) to maintain the stability of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally synthesized in laboratory settings for research purposes. The process involves standard organic synthesis techniques, including purification steps to achieve high purity levels (97% or higher) .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction could produce simpler amine compounds .
Scientific Research Applications
Oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate) is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate) involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate: A similar compound with a slightly different structure, used in the preparation of various pharmaceutical agents.
Oxalic acid: The parent compound, known for its strong acidic properties and use in various chemical processes.
Uniqueness
Oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate) is unique due to its spirocyclic framework and tert-butyl groups, which confer specific chemical properties and reactivity. This makes it valuable in research applications where these features are advantageous .
Properties
IUPAC Name |
tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-6-12-8-11(13)4-5-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRFVQBWZMOMMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC12CC2.CC(C)(C)OC(=O)N1CCNCC12CC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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